Product packaging for 1-Benzyl-2-mercaptoimidazoline(Cat. No.:)

1-Benzyl-2-mercaptoimidazoline

Cat. No.: B8689473
M. Wt: 192.28 g/mol
InChI Key: XNPVCJCUZCIAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-mercaptoimidazoline is a chemical compound with the molecular formula C10H10N2S. It is offered as a solid for research and development purposes. Compounds featuring the mercaptoimidazole (imidazoline-2-thione) scaffold are of significant interest in various scientific fields due to their diverse reactivities and potential biological activities. Research on structurally related molecules indicates that this class of compounds is often explored in medicinal chemistry and materials science. For instance, 2-mercaptobenzimidazole derivatives have been extensively studied for their applications as corrosion inhibitors in epoxy coatings, where they provide excellent barrier properties and self-healing capabilities . Furthermore, various 2-mercaptoimidazole and 2-mercaptobenzimidazole derivatives have been investigated for their pharmacological potential, showing activities such as anti-arrhythmic, anti-ischemic, antioxidant, and enzyme inhibition effects in preclinical research . The presence of both nitrogen and sulfur heteroatoms in its structure makes it a versatile building block for further chemical synthesis and derivatization . Researchers are encouraged to use this compound as a key intermediate for creating novel molecules or for probing biochemical pathways. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2S B8689473 1-Benzyl-2-mercaptoimidazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-benzylimidazolidine-2-thione

InChI

InChI=1S/C10H12N2S/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13)

InChI Key

XNPVCJCUZCIAIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 2 Mercaptoimidazoline and Its Derivatives

Classical Synthetic Routes to the 1-Benzyl-2-mercaptoimidazoline Core Structure

Traditional methods for synthesizing the this compound core often rely on well-established condensation and cyclization reactions. These routes typically involve the sequential formation of the imidazoline (B1206853) ring from acyclic precursors.

Condensation Reactions for Imidazoline Ring Formation in this compound Synthesis

Condensation reactions are fundamental to the formation of the imidazoline ring in this compound. A common strategy involves the reaction of a 1,2-diamine derivative with a source of the thiocarbonyl group. For instance, the synthesis of the related 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole involves the reaction of 1,3-dihydroxyacetone (B48652) with potassium thiocyanate (B1210189) in the presence of an acid, followed by reaction with benzylamine. justia.com This initial condensation and cyclization yield the core mercaptoimidazole structure.

Another classical approach is the Debus-Radziszewski reaction, which, while historically significant for imidazole (B134444) synthesis, often suffers from drawbacks like low yields and the generation of by-products. tandfonline.com The reaction of N-benzyl-1,2-diaminobenzene with alcohols can also lead to 1,2-disubstituted benzimidazoles, a related class of compounds, through a dehydrogenative coupling mechanism. frontiersin.org

Cyclization Strategies and Precursors in the Synthesis of this compound

The cyclization step is a critical juncture in the synthesis of this compound. The choice of precursors is crucial for an efficient cyclization process. A key precursor for a related compound, 1-benzyl-5-hydroxymethyl-2-mercaptoimidazole, is derived from 1,3-dihydroxyacetone. ut.ac.ir The synthesis of 1-phenyl-2-mercapto-5-carbethoxyimidazole, a similar structure, is achieved by reacting the sodium enolate salt of N-formyl-N-phenyl-C-formylglycine ethyl ester with hydrochloric acid and sodium thiocyanate, followed by heating to induce cyclization. google.com

The intramolecular cyclization of thiourea (B124793) derivatives is another prominent strategy. For example, the reaction of 5-amino-2-mercaptobenzimidazole (B160934) with phenacyl bromides, followed by treatment with ammonium (B1175870) thiocyanate, leads to the formation of a mercaptoimidazole ring fused to a benzimidazole (B57391) core in a one-pot, four-component reaction. tandfonline.com The cyclization can be viewed as an intramolecular nucleophilic attack of a nitrogen atom onto a carbon atom of a thiocyanate or a related functional group, leading to the formation of the five-membered imidazoline ring.

Precursor(s)ReagentsProductReference
1,3-dihydroxyacetone, Potassium thiocyanate, BenzylamineAcid1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole justia.com
N-formyl-N-phenyl-C-formylglycine ethyl ester sodium enolateHCl, NaSCN1-Phenyl-2-mercapto-5-carbethoxyimidazole google.com
5-amino-2-mercaptobenzimidazole, Phenacyl bromidesNH4SCN, Acetic acid, Sodium acetateThioalkylated benzimidazole-linked 4-substituted mercaptoimidazole tandfonline.com

Modern and Sustainable Approaches for this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of heterocyclic compounds, including this compound and its analogues.

Catalytic Methods in the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis by offering milder reaction conditions, higher selectivity, and reduced waste. acs.org In the context of imidazoline synthesis, various catalytic systems have been explored. For instance, the synthesis of 1,2-disubstituted benzimidazoles, which are structurally related to this compound, has been achieved using iron-catalyzed acceptorless dehydrogenative coupling of alcohols with aromatic diamines. frontiersin.org This method is advantageous due to the low toxicity and abundance of iron. frontiersin.org

Phosphoric acid has been employed as an eco-friendly homogeneous catalyst for the condensation reaction of o-phenylenediamine (B120857) and aromatic aldehydes to produce 1-benzyl-2-phenyl-benzimidazole derivatives in excellent yields and under mild conditions. researchgate.net Other catalytic reagents, such as scandium triflate (Sc(OTf)3) and bismuth triflate (Bi(OTf)3), have been effectively used in Friedel-Crafts benzylation reactions, a key step in introducing the benzyl (B1604629) group. beilstein-journals.org The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste, a core principle of green chemistry. acs.org

CatalystReactantsProductKey AdvantagesReference
Iron complexPrimary alcohols, Aromatic diamines1,2-disubstituted benzimidazolesEco-friendly, Efficient frontiersin.org
Phosphoric acido-phenylenediamine, Aromatic aldehydes1-benzyl-2-phenyl-benzimidazole derivativesGreen catalyst, Mild conditions, Excellent yields researchgate.net
Sc(OTf)3 / Bi(OTf)3Arenes, Benzyl alcohols1,1-diarylalkanesWater and air tolerant (Sc(OTf)3) beilstein-journals.org

Microwave-Assisted Synthesis of this compound and Analogues

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds. For example, the synthesis of 2-(benzylthio)imidazo[1,2-a]pyrimidin-5-ones was significantly expedited from several days to just 80 minutes using microwave irradiation. nih.gov

Similarly, a simple and efficient microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles has been reported, which proceeds under solvent-free conditions with a catalytic amount of Er(OTf)3. mdpi.com This approach offers quantitative yields in very short reaction times (5-10 minutes). mdpi.com The application of microwave irradiation in multicomponent reactions has also been shown to be highly effective, providing access to complex molecules in a fraction of the time required by conventional heating. nih.gov

Compound ClassReaction ConditionsTime ReductionYieldReference
2-(benzylthio)imidazo[1,2-a]pyrimidin-5-onesMicrowave irradiationDays to 80 minutesGood nih.gov
1,2-disubstituted benzimidazolesMicrowave, Er(OTf)3 (1% mol), solvent-free60 min to 5 min>96% mdpi.com
Boron-containing 1,4-dihydropyridinesMicrowave irradiation, ethanol24 h to 0.25-0.33 h18-80% nih.gov

Green Chemistry Principles Applied to this compound Production (e.g., Solvent-Free, Aqueous Medium)

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. acs.orgnih.gov This includes the use of greener solvents, solvent-free conditions, and the prevention of waste. ut.ac.irnih.gov

Solvent-free synthesis, often coupled with microwave irradiation, represents a significant advancement in green chemistry. The synthesis of 1,2-disubstituted benzimidazoles catalyzed by Er(OTf)3 is a prime example of a solvent-free reaction that is both rapid and high-yielding. mdpi.com The use of water as a solvent is another key aspect of green chemistry. For instance, a dodecylbenzenesulfonic acid (DBSA) has been used as a surfactant-type Brønsted acid catalyst for the dehydrative nucleophilic substitution of benzyl alcohols in water. beilstein-journals.org

Furthermore, the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is central to green synthesis. acs.org Multicomponent reactions are particularly noteworthy in this regard as they often proceed with high atom economy, reducing the number of synthetic steps and purification requirements. tandfonline.comnih.gov The use of renewable feedstocks and the design of biodegradable products are also integral to the long-term goals of green chemistry in pharmaceutical production. nih.gov

Process Optimization and Scale-Up Considerations for this compound Synthesis

The efficient synthesis of this compound and its derivatives is crucial for its practical application. Process optimization and scale-up from laboratory to industrial production require careful consideration of various factors to ensure safety, cost-effectiveness, and high yield and purity of the final product.

A key synthetic route for a closely related compound, 1-benzyl-2-mercapto-5-hydroxymethylimidazole, involves a one-pot reaction of an amine salt, a carbonyl compound, and a thiocyanate source in the presence of an acid catalyst. google.com This process, detailed in a patented method, provides a solid foundation for understanding the scalable synthesis of this compound.

Reaction Parameters and Optimization

Reactants and Stoichiometry: The synthesis described in the patent literature utilizes benzylammonium chloride, 1,3-dihydroxyacetone dimer, and potassium thiocyanate. google.com The molar ratios of these reactants are a critical parameter for optimization to maximize the yield and minimize unreacted starting materials and byproducts.

Solvent Selection: The choice of solvent is crucial as it affects reactant solubility, reaction rate, and ease of product isolation. The patented process employs isopropanol (B130326) as the reaction solvent. google.com For industrial scale-up, factors such as solvent cost, toxicity, environmental impact, and ease of recovery and recycling are important considerations. Alternative solvents could be explored to improve process efficiency and greenness.

Catalyst: Acetic acid is used as a catalyst in the described synthesis. google.com The optimization of catalyst loading is essential; too little may result in slow reaction rates, while too much could lead to side reactions or complicate the purification process. Investigating alternative, more efficient, or recyclable catalysts could be a key area for process improvement.

Temperature and Reaction Time: The reaction is carried out at room temperature for 24 hours. google.com Optimizing the temperature profile can significantly reduce the reaction time. However, this must be balanced against the potential for increased byproduct formation at higher temperatures. Continuous monitoring of the reaction progress using techniques like HPLC can help determine the optimal reaction endpoint.

Scale-Up Challenges and Strategies

Translating a laboratory-scale synthesis to a large-scale industrial process presents several challenges:

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurities. The use of appropriate reactor designs with efficient agitation systems is critical.

Heat Transfer and Exothermicity: Although the described reaction is conducted at room temperature, many chemical reactions are exothermic. On a large scale, the dissipation of heat becomes a significant safety concern. A thorough understanding of the reaction's thermal profile is necessary to design an adequate cooling system and prevent thermal runaway.

Product Isolation and Purification: The patented method involves precipitation of the product by adding water, followed by filtration and washing. google.com On a large scale, the efficiency of filtration and the volume of solvents required for washing become significant operational and cost factors. Optimization of the precipitation and filtration conditions, as well as exploring alternative purification techniques like recrystallization from a more suitable solvent system, would be necessary. The physical properties of the precipitate, such as particle size and morphology, can also impact the ease of filtration and drying.

Waste Management: The environmental impact of the process is a major consideration in industrial synthesis. Minimizing waste generation by optimizing reaction stoichiometry, recycling solvents, and developing environmentally benign work-up procedures are key aspects of a green and sustainable manufacturing process.

The following table summarizes the reaction details for the synthesis of a 1-benzyl-2-mercaptoimidazole derivative as described in the literature, which serves as a model for the synthesis of the target compound.

Reactant 1Reactant 2Reactant 3SolventCatalystTemp. (°C)Time (h)Yield (%)ProductRef
Benzylammonium chloride1,3-Dihydroxyacetone dimerPotassium thiocyanateIsopropanolAcetic acidRoom Temp.2492.61-Benzyl-2-mercapto-5-hydroxymethylimidazole google.com
Ethylammonium chloride1,3-Dihydroxyacetone dimerPotassium thiocyanateIsopropanolAcetic acidRoom Temp.2481.01-Ethyl-2-mercapto-5-hydroxymethylimidazole google.com

Synthesis of Derivatives

The synthesis of derivatives of this compound often involves the modification of the mercapto group. For instance, the sulfur atom can be readily alkylated to form 2-alkylthio-1-benzyl-imidazoles. A common method involves the reaction of the mercaptoimidazole with an alkyl halide in the presence of a base.

The table below provides examples of the synthesis of S-alkylated derivatives of a related mercaptoimidazole.

Starting MaterialReagentBaseSolventProductYield (%)Ref
1-Benzyl-5-hydroxymethyl-2-mercaptoimidazoleIodomethaneSodium hydroxide (B78521)Methanol1-Benzyl-5-hydroxymethyl-2-methylthioimidazole- ut.ac.ir
1-Benzyl-5-hydroxymethyl-2-mercaptoimidazoleEthyl iodideSodium hydroxideMethanol1-Benzyl-2-ethylthio-5-hydroxymethylimidazole78 ut.ac.ir

Further functionalization of these derivatives is also possible. For example, the hydroxymethyl group in these examples can be oxidized to an aldehyde, which can then participate in further reactions like the Hantzsch dihydropyridine (B1217469) synthesis. ut.ac.ir

Structural Elucidation and Conformational Analysis of 1 Benzyl 2 Mercaptoimidazoline

Advanced Spectroscopic Techniques for Structural Characterization of 1-Benzyl-2-mercaptoimidazoline

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in this compound. Each technique offers unique insights, and together they allow for an unambiguous elucidation of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are instrumental in confirming the connectivity of the benzyl (B1604629) and imidazoline (B1206853) moieties.

A critical aspect of the structure of 2-mercaptoimidazoles is the potential for thione-thiol tautomerism. NMR studies on related 2-mercaptoazoles have shown that the thione form is overwhelmingly predominant in solutions like deuterated DMSO. researchgate.net The large chemical shift difference of approximately 100 ppm for the nitrogen atoms in ¹⁵N NMR spectra between iminothiol and thioamide forms allows for definitive assignment. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The benzyl group's methylene (B1212753) (CH₂) protons typically appear as a sharp singlet, while the five aromatic protons produce a multiplet in the aromatic region. The two methylene protons of the imidazoline ring (CH₂-CH₂) would appear as a singlet or a more complex pattern depending on their magnetic equivalence. The N-H proton of the thioamide group is expected to be a broad singlet. In similar structures, such as 1-benzyl-substituted imidazoles, the benzylic CH₂N protons are observed around 5.0-5.5 ppm, and the aromatic protons are found in the 7.0-7.5 ppm range. ut.ac.ir

¹³C NMR: The carbon spectrum provides further confirmation of the molecular skeleton. It would show characteristic signals for the benzylic carbon, the aromatic carbons of the phenyl ring, the two sp³ hybridized carbons of the imidazoline ring, and, significantly, the C=S carbon (thiocarbonyl). The chemical shift of the thiocarbonyl carbon is a key indicator of the thione tautomer's presence and typically appears well downfield. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Signal Type Predicted Chemical Shift (ppm) Notes
Aromatic C-HMultiplet7.20 - 7.505 protons from the benzyl ring.
Benzylic CH₂Singlet~5.102 protons, position influenced by the nitrogen atom.
Imidazoline CH₂-CH₂Singlet/Multiplet~3.604 protons on the saturated part of the ring.
N-HBroad SingletVariablePosition and broadening depend on solvent and concentration.
C=S¹³C Signal>160Thiocarbonyl carbon, characteristic of the thione tautomer.
Aromatic Carbons¹³C Signals127 - 137Multiple signals for the 6 carbons of the phenyl ring.
Benzylic CH₂¹³C Signal~50
Imidazoline CH₂¹³C Signal~45

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. uc.edu These two methods are complementary; IR spectroscopy is more sensitive to polar bonds with strong dipole moment changes during vibration (e.g., C=O, N-H), while Raman spectroscopy is more sensitive to non-polar, symmetric bonds (e.g., C=C, C-S). photothermal.com

For this compound, the vibrational spectra are key to confirming the presence of specific functional groups and, crucially, to identifying the dominant tautomeric form in the solid state. researchgate.net The presence of a distinct N-H stretching vibration (typically around 3100-3300 cm⁻¹) and the absence of a sharp S-H stretching band (which would appear near 2550-2600 cm⁻¹) is strong evidence for the thione structure. researchgate.net Furthermore, a strong absorption band corresponding to the C=S stretching vibration, usually found in the 1050-1250 cm⁻¹ region, reinforces this assignment. Other expected bands include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and C-N stretching vibrations. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy Type
N-H StretchThioamide3100 - 3300IR
Aromatic C-H StretchBenzyl Ring3000 - 3100IR, Raman
Aliphatic C-H StretchBenzyl & Imidazoline CH₂2850 - 3000IR, Raman
C=S StretchThiocarbonyl1050 - 1250IR, Raman (often strong in Raman)
C-N StretchImidazoline Ring1200 - 1350IR
Aromatic C=C BendingBenzyl Ring1450 - 1600IR, Raman

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. uni-saarland.de

For this compound (C₁₀H₁₀N₂S), the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern is predictable based on the stability of the resulting fragments. A common and prominent fragmentation pathway for N-benzyl compounds is the cleavage of the bond between the benzylic carbon and the nitrogen atom. libretexts.org This would result in the formation of a highly stable benzyl cation or tropylium (B1234903) ion at m/z 91. This fragment is often the base peak in the spectrum. The other fragment would be the imidazoline-2-thione radical.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula Notes
190[M]⁺˙ (Molecular Ion)[C₁₀H₁₀N₂S]⁺˙The intact ionized molecule.
91[C₇H₇]⁺Tropylium IonA very common and stable fragment from benzyl groups, often the base peak.
99[M - C₇H₇]˙Imidazoline-2-thione radicalResulting from the loss of the benzyl group.

Crystallographic Studies of this compound and its Complexes

Crystallographic studies, particularly X-ray diffraction, provide the most definitive structural information for a molecule in its solid state.

Single-crystal X-ray diffraction (SC-XRD) analysis allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. mdpi.com While no published crystal structure for this compound itself was found in a survey of crystallographic databases, analysis of related structures provides insight into expected features.

An SC-XRD study would definitively confirm the thione tautomer in the solid state by locating the hydrogen atom on one of the nitrogen atoms and determining the C-S bond length, which would be consistent with a double bond. The analysis would also reveal the planarity of the imidazoline ring and the conformation of the benzyl group relative to the heterocyclic ring. In crystal structures of other benzyl-substituted heterocycles, the benzyl ring is often oriented at a significant dihedral angle to the plane of the heterocyclic ring to minimize steric hindrance. nih.gov

Co-crystallization is a technique in crystal engineering where two or more different molecular components are combined in a single crystal lattice through non-covalent interactions. researchgate.netnih.gov This approach can be used to modify the physicochemical properties of a substance. ijper.org

This compound is an excellent candidate for co-crystallization studies due to its array of functional groups capable of forming robust supramolecular synthons. The thioamide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S), making it capable of forming strong, directional hydrogen bonds. researchgate.net The aromatic benzyl group can participate in π-π stacking and C-H···π interactions. nih.gov

While specific co-crystal studies involving this compound are not reported in the surveyed literature, it is anticipated that it could form co-crystals with various co-formers (e.g., carboxylic acids, amides) through these predictable interactions. Such studies would reveal how the molecule arranges itself with other components, providing insight into its potential for use in crystal engineering and materials science.

Conformational Preferences and Tautomeric Forms of this compound

The structural dynamics of this compound are characterized by the interplay of conformational isomerism and prototropic tautomerism. These phenomena are crucial for understanding its chemical behavior and reactivity. The molecule's flexibility, primarily due to the benzyl substituent, combined with the potential for proton migration within the mercaptoimidazoline core, gives rise to a complex potential energy surface with multiple stable and transient structures.

Tautomeric Equilibrium: Thione vs. Thiol Forms

This compound can exist in two primary tautomeric forms: the thione form (1-benzylimidazolidine-2-thione) and the thiol form (1-benzyl-2-mercapto-1H-imidazole). This equilibrium is a common feature in 2-mercaptoazole systems. researchgate.net

Thione Tautomer: This form contains a thiocarbonyl group (C=S) and is formally named 1-benzyl-1H-imidazole-2(3H)-thione.

Thiol Tautomer: This form contains a sulfhydryl group (-SH) attached to the imidazole (B134444) ring, resulting in an aromatic imidazole system.

Theoretical and experimental studies on related 2-mercaptoimidazoles and 2-mercaptobenzimidazoles have consistently shown that the thione tautomer is the predominant and more stable form in both the solid state and in various solvents. researchgate.netresearchgate.net Density functional theory (DFT) calculations on analogous compounds indicate that the thione form is energetically favored. researchgate.net This preference is generally attributed to the greater stability of the C=S double bond compared to the C=N double bond within the ring in the thiol form, and the stability of the amide-like resonance structure in the thione.

The equilibrium can be influenced by solvent polarity. In some heterocyclic systems, polar solvents can shift the equilibrium by preferentially solvating one tautomer over the other, though the thione form typically remains dominant. researchgate.netrsc.org

Table 1: Primary Tautomeric Forms of this compound

Tautomeric FormIUPAC NameKey Functional GroupPredicted Relative Stability
Thione 1-Benzyl-1H-imidazole-2(3H)-thioneThiocarbonyl (C=S)More Stable
Thiol 1-Benzyl-2-mercapto-1H-imidazoleSulfhydryl/Thiol (-SH)Less Stable

Conformational Analysis

Conformational flexibility in this compound arises from the rotation around single bonds. The most significant rotation is about the σ-bond connecting the benzylic carbon to the nitrogen atom of the imidazoline ring (N1-C_benzyl).

Analysis of related structures suggests that the dihedral angle (C2-N1-C_benzyl-C_phenyl) would be significantly different from 0° or 180° to alleviate steric strain. The precise angle represents a balance between steric repulsion and electronic effects, such as conjugation.

Table 2: Hypothetical Conformational Analysis Data for this compound (Thione Form)

This table illustrates the type of data obtained from computational chemistry studies to determine conformational preferences. The values are representative examples based on general principles of conformational analysis. pharmacy180.comlibretexts.org

ConformerDihedral Angle (C2-N1-C_benzyl-C_phenyl)DescriptionPredicted Relative Energy (kcal/mol)
Anti-periplanar (Eclipsed) 180°Phenyl ring is anti and eclipsed relative to C2. High steric strain.+5.0 (Transition State)
Syn-periplanar (Eclipsed) Phenyl ring is syn and eclipsed relative to C2. Highest steric strain.+6.5 (Transition State)
Gauche (Staggered) ~60°A staggered conformation minimizing some steric interactions.+1.2
Anti-clinal (Staggered) ~120°A stable, staggered "bird-like" conformation.0 (Global Minimum)

Derivatization Chemistry and Analogue Synthesis of 1 Benzyl 2 Mercaptoimidazoline

Functional Group Modifications of the 1-Benzyl-2-mercaptoimidazoline Scaffold

The this compound molecule possesses two primary sites for functionalization: the nitrogen atom of the imidazoline (B1206853) ring and the sulfur atom of the mercapto group. These sites readily undergo various chemical transformations, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Acylation Reactions on this compound

The nitrogen atom in the imidazoline ring can be functionalized through alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, which can influence the compound's steric and electronic properties. gsconlinepress.com For instance, the reaction of 2-benzylthiomethyl-1H-benzimidazole derivatives with benzyl (B1604629) chloride or bromide in the presence of a base like potassium carbonate leads to N-benzylation. gsconlinepress.com This modification has been shown to enhance antibacterial activity in some cases. gsconlinepress.com

N-acylation involves the introduction of an acyl group to the nitrogen atom. tubitak.gov.trcore.ac.uk This is often achieved using acyl halides or anhydrides. core.ac.uk N-acylation can significantly alter the molecule's properties, including its lipophilicity and hydrogen-bonding capacity. tubitak.gov.tr The acylation of related benzimidazole (B57391) systems has been explored extensively, with methods utilizing various acylating agents and catalysts. core.ac.uksciforum.net For example, N-acylation of carbamates and oxazolidinones has been achieved using carboxylic acid anhydrides in the presence of heteropolyacid catalysts under solvent-free conditions. sciforum.net

S-Alkylation and S-Acylation Reactions on this compound

The sulfur atom of the mercapto group is a soft nucleophile and readily participates in S-alkylation reactions. This reaction is a common strategy for introducing diverse substituents at the 2-position of the imidazoline ring. For example, the reaction of 1-benzyl-5-hydroxymethyl-2-mercaptoimidazole with alkyl halides in the presence of a base like sodium hydroxide (B78521) results in the corresponding 2-alkylthio-1-benzyl-5-imidazolyl derivatives. ut.ac.ir This S-alkylation is a key step in the synthesis of more complex molecules, such as dihydropyridine (B1217469) analogues. ut.ac.ir The use of benzyl mercaptan for S-alkylation to form benzylthioethers is a well-established method in organic synthesis. wikipedia.org

S-acylation, the attachment of an acyl group to the sulfur atom, is another important modification. mdpi.comnih.gov This process, often referred to as S-palmitoylation when palmitic acid is used, is a reversible post-translational modification in biological systems. plos.orgfrontiersin.org In a synthetic context, S-acylation can be achieved using various acylating agents. This modification introduces a thioester bond, which can influence the molecule's reactivity and biological interactions. mdpi.com

Oxidation and Reduction Products of this compound

The mercapto group of this compound is susceptible to oxidation. Oxidation can lead to the formation of disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions. For instance, oxidation of the related 1-benzyl-5-hydroxymethyl-2-mercaptoimidazole derivative with manganese dioxide results in the corresponding aldehyde. ut.ac.ir The oxidation of similar mercapto-imidazoles has been noted in various contexts. justia.com

Reduction reactions of the imidazoline ring system can also be performed. For example, the reduction of hydantoins, which share a similar five-membered ring structure, with sodium borohydride (B1222165) can yield 4-hydroxy-2-imidazolidinones or 2-imidazolidinones, depending on the reaction conditions. researchgate.net The benzyl group attached to the nitrogen can also be removed through reduction, a process known as debenzylation, often achieved using dissolving metal reduction or catalytic hydrogenation. organic-chemistry.org

Substituent Effects on the Benzyl and Imidazoline Ring Systems of this compound

The introduction of substituents on either the benzyl or the imidazoline ring can significantly impact the physicochemical properties and reactivity of the entire molecule. rsc.orgrsc.org Electron-donating or electron-withdrawing groups on the benzyl ring can alter the electron density of the aromatic system and, through inductive and resonance effects, influence the reactivity of the imidazoline core. rsc.org

For example, studies on related thiazolidinone systems have shown that substituents on the N-benzyl group can have unexpected long-range effects on the chemical shifts of carbons within the heterocyclic ring, suggesting a transmission of electronic effects through the sp3 hybridized benzylic carbon. semanticscholar.org The nature of the substituent can also affect the molecule's conformation and its interactions with biological targets. rsc.org

Synthesis and Characterization of Hybrid Molecules Incorporating the this compound Core

The concept of hybrid molecules involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or novel biological activities. benthamscience.comnih.govmdpi.comprismbiolab.commdpi.com The this compound scaffold is an attractive component for such hybrids due to its versatile chemistry and known biological relevance.

An example of this approach is the synthesis of dihydropyridine analogues where the 2-alkylthio-1-benzyl-5-imidazolyl moiety is incorporated at the 4-position of the dihydropyridine ring. ut.ac.ir This was achieved by first synthesizing 2-alkylthio-1-benzyl-5-formyl imidazole (B134444) from 1-benzyl-5-hydroxymethyl-2-mercaptoimidazole, which was then used in a Hantzsch-type condensation to build the dihydropyridine ring. ut.ac.ir The characterization of these hybrid molecules relies on standard spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR to confirm their structures. ut.ac.irmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. nih.govacs.orgresearchgate.netnih.gov For analogues of this compound, SAR studies focus on how modifications at the N1, C2, and other positions of the imidazoline ring, as well as on the benzyl group, affect their biological profile.

For instance, in a series of N-substituted benzimidazole derivatives, the nature of the substituent at the N-1 position was found to significantly influence their antibacterial activity. gsconlinepress.com Similarly, for related benzimidazole anti-inflammatory agents, substitutions at the N1, C2, C5, and C6 positions have been shown to be critical for activity. nih.gov The development of a quantitative structure-activity relationship (QSAR) model for benzimidazole derivatives has also been used to predict their activity and identify key structural features. researchgate.net

Below is a data table summarizing the synthesis of some derivatives mentioned in the text.

Starting MaterialReagent(s)ProductReference
1-Benzyl-5-hydroxymethyl-2-mercaptoimidazoleIodomethane, NaOH1-Benzyl-5-hydroxymethyl-2-methylthioimidazole ut.ac.ir
1-Benzyl-5-hydroxymethyl-2-mercaptoimidazoleEthyl bromide, NaOH1-Benzyl-2-ethylthio-5-hydroxymethylimidazole ut.ac.ir
1-Benzyl-5-hydroxymethyl-2-mercaptoimidazoleBenzyl chloride, NaOH1-Benzyl-2-benzylthio-5-hydroxymethylimidazole ut.ac.ir
1-Benzyl-5-hydroxymethyl-2-methylthioimidazoleManganese dioxide1-Benzyl-5-formyl-2-methylthioimidazole ut.ac.ir
2-Benzylthiomethyl-1H-benzimidazoleBenzyl chloride, K₂CO₃N-benzyl-2-benzylthiomethyl-1H-benzimidazole gsconlinepress.com

Influence of Structural Modifications on Molecular Recognition and Binding Affinities of this compound Derivatives

Molecular recognition is a fundamental process that dictates the interaction between molecules, such as a drug candidate and its protein target. nih.govbeilstein-journals.org The affinity and specificity of this binding are highly dependent on the structural characteristics of the ligand. For derivatives of this compound, modifications to the core structure are a key strategy to enhance these binding properties.

Research into related heterocyclic compounds, such as benzimidazole derivatives, demonstrates that specific substitutions can significantly alter binding affinity. impactfactor.org The introduction of different functional groups can enhance lipophilicity, alter electronic properties, and create new points of contact with a target receptor. For instance, the thiol group in the 2-mercaptoimidazoline core can form covalent bonds with cysteine residues in proteins, while the benzyl group may enhance binding affinity through hydrophobic interactions.

The process of creating derivatives often involves coupling reactions to introduce various substituents. nih.gov Studies on other heterocyclic structures show that adding groups like phenyl or methoxy, or replacing atoms within the heterocyclic ring system, can modify molecular conformation and, consequently, the intermolecular interactions that govern binding. mdpi.comnih.gov For example, decorating nucleobases with benzyl groups has been shown to greatly enhance the binding affinity of aptamers towards proteins, illustrating the importance of hydrophobic interactions for selective binding. nih.gov

The binding effectiveness of derivatives is often quantified by metrics such as binding energy. A lower binding energy typically indicates a more stable and favorable interaction between the ligand and its target. Computational docking studies on analogous compounds, like benzimidazole derivatives, provide insight into how different substitutions influence this energy.

Table 1: Comparative Binding Affinities of Substituted Benzimidazole Derivatives with Various Receptors. impactfactor.org
CompoundTarget ReceptorBinding Energy (kcal/mol)
2-Methyl-1H-benzo[d]imidazoleCOX-6.5
2-Phenyl benzimidazoleCOX-7.9
2-Methyl-1H-benzo[d]imidazoleLOX-6.5
2-Phenyl benzimidazoleLOX-7.9
2-Methyl-1H-benzo[d]imidazoleEstrogen Receptor-6.5
2-Phenyl benzimidazoleEstrogen Receptor-7.9

As the data in Table 1 suggests, the substitution of a methyl group with a phenyl group on the benzimidazole core leads to a significantly higher binding affinity (more negative binding energy) with COX, LOX, and estrogen receptors. impactfactor.org This highlights how a structural modification—in this case, increasing the size and aromaticity of a substituent—can enhance molecular recognition and binding. impactfactor.org These principles are directly applicable to the design of this compound derivatives to optimize their interaction with specific biological targets.

Conformational Dynamics and Their Impact on Intermolecular Interactions of this compound Analogues

The three-dimensional shape of a molecule is not static; it exists as an ensemble of different conformations resulting from rotation around single bonds. scribd.com This conformational flexibility is crucial in molecular recognition, as it allows a ligand to adopt the most favorable orientation for binding to a receptor. nih.gov Conformational analysis, therefore, is the study of the energy changes a molecule undergoes as its groups rotate, which helps in understanding the stability and reactivity of different conformers. scribd.com

For cyclic structures like the imidazoline ring, the molecule adopts nonplanar geometries to minimize strain. The stability of these conformations is determined by a balance of forces, including angle strain (deviation from ideal bond angles), torsional strain (repulsion between bonding electrons of adjacent atoms), and steric strain (repulsion between the electron clouds of non-bonded atoms). iscnagpur.ac.in In cyclohexane, a well-studied model, the "chair" conformation is the most stable because it minimizes all these strains. nobelprize.org Substituents on the ring can exist in either axial (parallel to the ring's axis) or equatorial (in the plane of the ring) positions, with the equatorial position being generally more stable for larger groups to avoid steric hindrance. nobelprize.org

The driving force in the initial stages of molecular recognition is often electrostatic. conicet.gov.ar The molecule's electrostatic potential guides its preorientation as it approaches the binding site. The final, stable binding is then achieved through a combination of electronic attachments and fine-tuning of the molecule's conformation to fit the receptor. conicet.gov.ar

Table 2: Influence of Conformation on Molecular Stability and Interactions
Conformation TypeKey FeaturePrimary Strain TypeRelative StabilityImpact on Intermolecular Interaction
Staggered (e.g., Chair)Substituents are maximally separatedMinimal Torsional StrainHighAllows for optimal orientation of binding groups with minimal internal energy penalty.
Eclipsed (e.g., Boat)Substituents are alignedHigh Torsional StrainLowUnfavorable conformation; higher energy state may hinder effective binding.
Axial SubstituentSubstituent points up/down from the ringPotential 1,3-diaxial steric strainLess Stable (for bulky groups)Can lead to steric clashes, potentially preventing a close fit with a receptor.
Equatorial SubstituentSubstituent points out from the ring's equatorMinimal Steric StrainMore Stable (for bulky groups)Generally preferred for bulky groups, allowing for better accessibility and interaction with binding partners.

Understanding these conformational dynamics is essential for designing this compound analogues. By controlling the steric and electronic properties of substituents, chemists can influence the preferred conformation of the molecule, thereby pre-organizing it for optimal interaction with its biological target and enhancing its binding affinity.

Mechanistic Investigations of 1 Benzyl 2 Mercaptoimidazoline at the Molecular Level

Ligand-Target Interaction Studies of 1-Benzyl-2-mercaptoimidazoline

The interaction between a ligand and its target is a fundamental aspect of molecular recognition, governing the biological effects of the compound. For this compound, these interactions are characterized by specific binding kinetics and thermodynamic profiles, which are further elucidated through computational modeling.

The binding of a ligand to its target is a dynamic process involving association and dissociation events. bmglabtech.com The study of these binding kinetics provides insight into the rates of these events, while thermodynamics offers a view of the energy changes that occur upon binding. The interaction of this compound with its targets is influenced by weak intermolecular forces such as hydrogen bonding and hydrophobic interactions. plos.org

The binding affinity of this compound to its macromolecular targets can be quantified by determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the potency of the compound. For instance, in studies of dimeric ligands, both Ki and IC50 values are determined from binding and displacement experiments. nih.gov The rate of complex dissociation (koff) is another critical parameter, as a slower dissociation can lead to sustained target occupancy and improved in vivo efficacy. nih.gov

Table 1: Hypothetical Binding Parameters of this compound with Target Proteins

Target ProteinKi (nM)IC50 (µM)kon (M⁻¹s⁻¹)koff (s⁻¹)
Enzyme A 500.51.2 x 10⁵6.0 x 10⁻³
Receptor B 1201.18.0 x 10⁴9.6 x 10⁻³
Protein C 2502.35.5 x 10⁴1.4 x 10⁻²

This table presents hypothetical data for illustrative purposes.

Molecular docking and dynamic simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target. d-nb.info These methods provide a three-dimensional view of the ligand-target complex, highlighting key interactions that stabilize the bound state. plos.org For mercaptoimidazole derivatives, molecular docking studies have been employed to investigate their binding affinity for enzymes like 14α-demethylase. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture, revealing the conformational changes that can occur upon ligand binding. mdpi.com These simulations can help to understand the stability of the ligand within the binding pocket and identify key residues involved in the interaction. The analysis of root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) during MD simulations provides insights into the stability and conformational changes of the protein-ligand complex. mdpi.com For example, a stable binding pose is often characterized by low RMSD fluctuations of the ligand. mdpi.com

Table 2: Key Interacting Residues of this compound Identified Through Molecular Docking

Target ProteinInteracting ResiduesType of Interaction
Enzyme A Tyr88, Phe210, Leu301Hydrophobic
Ser90, Gln154Hydrogen Bond
Receptor B Trp120, Val180Hydrophobic
Asn122Hydrogen Bond

This table presents hypothetical data for illustrative purposes.

Enzymatic Modulation by this compound and its Analogues in vitro

Enzymes are critical for a vast array of biological processes, and their modulation by small molecules is a key area of pharmacological research. This compound and its analogues have been investigated for their ability to alter enzyme activity, providing insights into their potential therapeutic applications.

Enzyme inhibition can occur through various mechanisms, which are broadly classified as reversible or irreversible. du.ac.in Reversible inhibition can be competitive, uncompetitive, or noncompetitive, each characterized by a distinct kinetic profile. sci-hub.se Kinetic studies, often visualized using Lineweaver-Burk plots, are essential for determining the type of inhibition and the inhibitor dissociation constants (KI). nih.gov

For example, a study on the inhibition of acetylcholinesterase by a benzylpiperidine derivative revealed a mixed-type inhibition, affecting both the free enzyme and the enzyme-substrate complex. nih.gov The inhibitory potency of a compound is often quantified by its KI value, with lower values indicating stronger inhibition. nih.gov

Table 3: Kinetic Parameters of Enzyme Inhibition by this compound

EnzymeType of InhibitionKI (µM)Vmax (µmol/min)Km (µM)
Enzyme X Competitive15UnchangedIncreased
Enzyme Y Noncompetitive25DecreasedUnchanged
Enzyme Z Mixed10DecreasedAltered

This table presents hypothetical data for illustrative purposes.

Allosteric modulation occurs when a compound binds to a site on the enzyme that is distinct from the active site, leading to a change in the enzyme's conformation and activity. researchgate.net This can result in either positive allosteric modulation (PAM), where the enzyme's activity is enhanced, or negative allosteric modulation (NAM), where it is inhibited. nih.gov Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced control of enzyme function compared to orthosteric ligands. nih.gov

The study of allosteric modulation involves characterizing the modulator's effect on the enzyme's affinity for its substrate and its maximal velocity. Allosteric modulators can affect both the affinity (alpha value) and efficacy (beta value) of the orthosteric ligand. researchgate.net

Cellular Pathway Interrogation using this compound in in vitro Models

The biological effects of a compound are ultimately manifested through its influence on cellular pathways. reactome.org By using this compound in in vitro cell models, researchers can investigate how it perturbs specific signaling or metabolic pathways. This can involve analyzing changes in gene expression, protein levels, or the concentration of metabolic intermediates. For instance, pathway analysis of genome-wide association studies can identify gene sets enriched for variants associated with a particular disease, providing insights into the underlying biological mechanisms. nih.gov

Studies on mercaptoimidazole derivatives have suggested their potential to interact with various biological targets and modulate cellular processes. ontosight.ai For example, some imidazole-containing compounds have been investigated for their effects on metabolic pathways in cell lines.

Signaling Pathway Perturbations Induced by this compound in Cell Lines

The primary signaling pathway understood to be perturbed by 2-mercaptoimidazole (B184291) derivatives is the thyroid hormone synthesis pathway, through the direct inhibition of the enzyme thyroid peroxidase (TPO). researchgate.netbrieflands.comacs.org TPO is a crucial heme-containing enzyme located in the apical membrane of thyroid follicular cells. researchgate.netplos.org It plays a central role in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by catalyzing two key reactions: the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodotyrosine residues. researchgate.netacs.org

The inhibitory mechanism of thionamide drugs like those based on the 2-mercaptoimidazole scaffold involves the drug acting as a substrate for the TPO-iodine complex. louisville.edu This competitively inhibits the interaction of the enzyme with tyrosine residues on thyroglobulin, thereby preventing the organification of iodine and the synthesis of thyroid hormones. louisville.edubrieflands.com Studies on related compounds, such as methimazole (B1676384) (1-methyl-2-mercaptoimidazole), have shown that this inhibition can be irreversible. nih.gov The interaction is believed to occur at the enzyme's active site on the distal heme side, with the sulfur atom of the mercaptoimidazole derivative playing a key role in binding to the heme iron. nih.gov

By inhibiting TPO, this compound would disrupt the normal signaling cascade that leads to thyroid hormone production. This enzymatic inhibition is the principal molecular perturbation attributed to this class of compounds. While other potential downstream effects on cellular signaling in various cell types cannot be ruled out, the primary and most characterized action is the interference with thyroid hormone biosynthesis.

Table 1: Inhibitory Effects of Mercaptoimidazole Derivatives on Peroxidase Activity This table summarizes the reported inhibitory concentrations (IC50) of various mercaptoimidazole-related compounds on peroxidase enzymes, which are functionally related to TPO.

CompoundEnzymeIC50 ValueReference
2-MercaptoimidazoleLactoperoxidase17 µM nih.gov
Methimazole (MMI)Thyroid Peroxidase8 x 10⁻⁷ M nih.gov
6-Propyl-2-thiouracil (PTU)Thyroid Peroxidase2 x 10⁻⁶ M nih.gov

This data is based on in vitro studies and serves to illustrate the potency of the mercaptoimidazole scaffold in inhibiting peroxidase enzymes.

Gene Expression Modulation by this compound in Defined Cellular Systems

Specific data on the modulation of gene expression by this compound in defined cellular systems is scarce in current scientific literature. However, based on its primary mechanism as a TPO inhibitor, it is possible to predict the key gene expression changes that would occur, particularly within the context of the thyroid gland and the hypothalamic-pituitary-thyroid (HPT) axis.

The synthesis of TPO itself is regulated by the Thyroid Stimulating Hormone (TSH), which upregulates the TPO gene expression. wikidoc.org By inhibiting TPO activity and consequently reducing thyroid hormone levels, a feedback loop to the pituitary and hypothalamus would be initiated. This would lead to an increase in TSH secretion. Elevated TSH levels would, in turn, likely lead to an upregulation of genes involved in thyroid hormone synthesis in thyroid follicular cells, including the gene for TPO itself, as the body attempts to compensate for the reduced hormone production.

Therefore, in a thyroid cellular system, treatment with this compound would be expected to indirectly lead to changes in the expression of a suite of genes responsive to TSH.

Table 2: Predicted Gene Expression Modulation in Thyroid Cells by a TPO Inhibitor This table outlines the predicted changes in the expression of key genes within the thyroid gland following the inhibition of TPO by a compound like this compound.

GeneProtein ProductPredicted Change in ExpressionRationale
TPOThyroid PeroxidaseUpregulationCompensatory response to increased TSH stimulation due to low thyroid hormone levels. wikidoc.org
TgThyroglobulinUpregulationTSH stimulates the synthesis of thyroglobulin, the scaffold for hormone synthesis.
NIS (SLC5A5)Sodium-Iodide SymporterUpregulationTSH enhances the uptake of iodide into thyroid cells by increasing NIS expression.

This table is based on the known physiological feedback mechanisms of the HPT axis and the established role of TSH in regulating thyroid gene expression.

Computational and Theoretical Studies on 1 Benzyl 2 Mercaptoimidazoline

Quantum Chemical Calculations for 1-Benzyl-2-mercaptoimidazoline

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecules. ekb.egwavefun.com By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key properties that govern a molecule's behavior. nih.gov

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. DFT calculations are commonly employed to compute a range of global and local reactivity descriptors that predict how a molecule will interact with other chemical species. nih.govufms.br Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Table 1: Representative Quantum Chemical Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative, based on calculations for structurally similar heterocyclic compounds, and serve as expected ranges for this compound.)

DescriptorSymbolFormulaTypical Value Range
HOMO EnergyEHOMO--6.0 to -7.5 eV
LUMO EnergyELUMO--1.0 to -2.5 eV
Energy GapΔEELUMO - EHOMO4.0 to 5.0 eV
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.5 to -5.0 eV
Global Hardnessη(ELUMO - EHOMO) / 22.0 to 2.5 eV
Electrophilicity Indexωμ2 / 2η2.5 to 5.0 eV

This compound can exist in different tautomeric forms, primarily through prototropic tautomerism involving the migration of a proton. The two principal tautomers are the thione form (containing a C=S double bond and an N-H bond) and the thiol or mercapto form (containing a C-S single bond, a C=N double bond within the ring, and an S-H bond). The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical properties and biological interactions. nih.gov

Computational methods are highly effective in predicting the most stable tautomeric form. nih.gov By calculating the Gibbs free energy (G) of each isomer in the gas phase and in different solvents (using solvation models like the Polarizable Continuum Model, PCM), the tautomeric equilibrium can be quantitatively assessed. nih.gov Studies on similar heterocyclic systems, such as mercapto-pyridines, have shown that the relative stability can be highly dependent on the solvent environment. researchgate.net For this compound, it is expected that the thione form is generally more stable, but the thiol form may be significantly populated in certain solvents, affecting its hydrogen bonding capabilities and reactivity.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can explore conformational changes, solvation effects, and interactions with other molecules, providing a more realistic picture of the molecule's behavior in a biological or chemical system. nih.gov

The flexibility of this compound arises from the rotation around the single bonds connecting the benzyl (B1604629) group to the imidazoline (B1206853) ring and the inherent flexibility of the five-membered ring itself. MD simulations can map the potential energy surface of the molecule to identify stable and low-energy conformations. ub.edunih.gov

The solvent environment plays a critical role in molecular behavior. MD simulations are particularly well-suited to investigate solvation by explicitly modeling the interactions between the solute (this compound) and solvent molecules. researchgate.net The arrangement of solvent molecules around the solute, known as the solvation shell, can be analyzed using tools like the radial distribution function (RDF). researchgate.net

Simulations in different solvents, such as water (protic) and dimethylformamide (aprotic), can reveal how solvent properties affect conformational preferences and intermolecular interactions. nih.gov For instance, the ability of the mercapto/thione group and the nitrogen atoms in the imidazoline ring to act as hydrogen bond donors or acceptors will be strongly influenced by the surrounding solvent. These interactions, in turn, affect the molecule's solubility, stability, and how it presents itself to potential binding partners. researchgate.net

Table 2: Typical Parameters and Analyses in MD Simulations (Note: This table outlines common settings and analyses used in MD simulations for small organic molecules like this compound.)

Parameter/AnalysisDescriptionTypical Application
Force FieldA set of parameters to calculate the potential energy of the system (e.g., AMBER, GROMOS).Defines intramolecular and intermolecular interactions.
Solvent ModelExplicit (e.g., TIP3P water) or implicit models representing the solvent.Simulates the effect of the solution environment.
Simulation TimeThe duration of the simulation, typically in nanoseconds (ns) or microseconds (μs).Must be long enough to sample relevant conformational changes.
RMSD AnalysisRoot Mean Square Deviation to measure conformational stability.Tracks how much the molecule's structure deviates from a reference over time.
RDF AnalysisRadial Distribution Function to analyze solvation shells.Determines the probability of finding a solvent molecule at a certain distance.
Hydrogen Bond AnalysisIdentifies and quantifies hydrogen bonds between solute and solvent.Evaluates key intermolecular interactions influencing solubility and conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorfrancis.comdtu.dk By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. biointerfaceresearch.com

For a series of analogues of this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. frontiersin.org Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates a selection of these descriptors with the measured biological activity (e.g., IC50). researchgate.netnih.gov

The predictive power of a QSAR model is assessed through rigorous internal and external validation. tandfonline.com Key statistical metrics include the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) for a test set. benthamdirect.com For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the models generate contour maps that visualize regions where steric bulk, positive or negative charge, or other properties would be favorable or unfavorable for activity, providing direct insights for structural modification. tandfonline.com

Table 3: Common Methodologies and Validation Metrics in QSAR Studies (Note: This table summarizes techniques and statistical parameters frequently reported in QSAR studies of heterocyclic compounds.)

ComponentExample/MetricDescription
Modeling MethodsMLR (Multiple Linear Regression)Creates a linear equation relating descriptors to activity.
CoMFA/CoMSIA3D-QSAR methods that use steric and electrostatic fields to build a model.
Validation MetricsR² (Coefficient of Determination)Measures how well the model fits the training data (a value > 0.6 is generally considered good).
Q² (Cross-validated R²)Measures the internal predictive ability of the model (a value > 0.5 is desirable).
pred (External Validation)Measures the model's ability to predict the activity of an external test set of compounds.
Descriptor TypesPhysicochemicalLogP (lipophilicity), Molar Refractivity.
ElectronicHOMO/LUMO energies, Dipole Moment.

Development of Predictive Models for this compound Activity Based on Physicochemical Descriptors

Predictive models are mathematical equations that correlate the chemical structure of a compound with its biological activity. The development of such models for this compound activity relies on the calculation of various physicochemical descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. nih.gov By establishing a quantitative relationship between these properties and the observed activity, it becomes possible to predict the activity of untested compounds. nih.gov For a series of this compound analogs, this process involves several key steps:

Data Collection: A dataset of this compound derivatives with their experimentally determined biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical model that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov

The selection of relevant descriptors is crucial for building a robust predictive model. For imidazolin-containing compounds, studies have shown that electronic and steric parameters often play a significant role in their biological activity.

Table 1: Examples of Physicochemical Descriptors Used in QSAR Modeling

Descriptor CategorySpecific DescriptorsDescription
Electronic Hammett Constant (σ), Dipole Moment, Partial ChargesDescribe the electronic properties of the molecule, influencing interactions with biological targets.
Steric Molar Refractivity (MR), Taft Steric Parameter (Es)Quantify the size and shape of the molecule, which can affect its fit into a receptor's binding site.
Lipophilic Partition Coefficient (logP), Hydrophobic Constants (π)Measure the hydrophobicity of the molecule, which is crucial for its absorption, distribution, and transport.
Topological Connectivity Indices, Wiener IndexNumerical values that describe the atomic connectivity and branching of a molecule.

A successful QSAR model for this compound would allow researchers to prioritize the synthesis of new derivatives with a higher probability of exhibiting the desired biological activity.

Ligand-Based and Structure-Based QSAR Approaches for this compound Series

QSAR studies can be broadly classified into two main approaches: ligand-based and structure-based. The choice of approach depends on the availability of structural information about the biological target.

Ligand-Based QSAR

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown, ligand-based QSAR methods are employed. mdpi.com These approaches are founded on the principle that molecules with similar structures are likely to have similar biological activities. For the this compound series, this would involve analyzing a set of compounds with known activities to identify common structural features, or pharmacophores, that are essential for their biological function.

One of the most common ligand-based 3D-QSAR methods is Comparative Molecular Field Analysis (CoMFA) . In a CoMFA study, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, which highlight regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity. For instance, a CoMFA model for a series of imidazoline analogs might reveal that bulky substituents in a specific position of the benzyl ring are favorable for activity, while electronegative groups in another region are detrimental.

Structure-Based QSAR

In contrast, when the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based QSAR methods can be utilized. These approaches leverage the information about the target's binding site to understand the interactions between the ligand and the target at a molecular level.

Molecular docking is a key technique in structure-based drug design. It predicts the preferred orientation of a ligand, such as this compound, when bound to its target. This allows for the identification of key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. The docking scores can then be used as descriptors in a QSAR model.

By combining docking results with other molecular descriptors, a robust structure-based QSAR model can be developed. This model can not only predict the activity of new compounds but also provide a rationale for their activity based on their specific interactions with the target's binding site. For example, a model might indicate that the mercapto group of this compound forms a critical hydrogen bond with a specific amino acid residue in the active site of its target enzyme.

Table 2: Comparison of Ligand-Based and Structure-Based QSAR Approaches

FeatureLigand-Based QSARStructure-Based QSAR
Requirement A set of ligands with known activities.3D structure of the biological target.
Principle Similar molecules have similar activities.Activity is determined by the interactions between the ligand and the target.
Methods Pharmacophore modeling, CoMFA, CoMSIAMolecular docking, 3D-QSAR based on docking scores.
Output Identifies key structural features (pharmacophore) and favorable/unfavorable regions for substitution.Provides insights into the binding mode and key interactions with the target.
Application Useful when the target structure is unknown.Provides a more detailed and rational approach to drug design when the target structure is known.

Both ligand-based and structure-based QSAR studies are powerful tools for the computational investigation of this compound and its derivatives. They provide valuable predictive models and mechanistic insights that can significantly accelerate the discovery of new and more effective therapeutic agents.

Advanced Analytical Methodologies for 1 Benzyl 2 Mercaptoimidazoline

Chromatographic Separations of 1-Benzyl-2-mercaptoimidazoline and Related Compounds

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used for purity assessment, quantification, and stability studies. The versatility of HPLC allows for the development of specific methods by optimizing the stationary phase, mobile phase composition, and detector type.

For the analysis of related mercaptoimidazoline compounds, reversed-phase HPLC is often the method of choice. A study on the analysis of 2-mercaptoimidazoline in rubber products utilized an HPLC method with a water-methanol (9:1) mobile phase, which effectively reduced interfering peaks and achieved a quantitation limit of 2 µg/mL. researchgate.net While specific HPLC parameters for this compound are not extensively detailed in publicly available literature, a typical method would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol), with UV detection at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Mercaptoimidazoline Derivatives

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis at 230 nm

| Column Temperature | 30 °C |

The development of a robust HPLC method would involve validation according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC can be challenging. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable derivative.

A common derivatization strategy for compounds containing active hydrogens, such as the thiol group in this compound, is silylation or alkylation. For instance, in the analysis of 2-imidazolidinethione, a related compound, derivatization with benzyl (B1604629) chloride to form S-benzylthio-2-imidazoline has been employed to facilitate GC analysis. iaea.org This approach could potentially be adapted for this compound. The resulting derivative would exhibit improved chromatographic behavior, allowing for sensitive detection using a flame ionization detector (FID) or a mass spectrometer (MS).

GC-MS analysis of degradation products is another critical application. Thermal or chemical degradation of this compound could yield smaller, more volatile fragments that are amenable to GC separation and identification. researchgate.net

Table 2: Potential GC-MS Parameters for Derivatized this compound

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Oven Program Initial temp. 100 °C, ramp to 280 °C
Detector Mass Spectrometer (MS)

| Ionization Mode | Electron Ionization (EI) |

Electrochemical Methods for Detection and Characterization of this compound

Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds. The presence of the thiol group and the imidazole (B134444) ring in this compound suggests that it may exhibit redox activity, making it a suitable candidate for electrochemical analysis.

Voltammetry is a category of electroanalytical methods used to study the redox properties of a substance in solution. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to investigate the oxidation and reduction potentials of this compound. These studies provide fundamental information about its electrochemical behavior, including the reversibility of electron transfer processes and the number of electrons involved. The thiol group is known to be electrochemically active and can be oxidized at a solid electrode surface. The resulting voltammetric peaks can be used for both qualitative and quantitative analysis.

Based on the voltammetric behavior of this compound, electrochemical sensors can be developed for its rapid and sensitive detection. mdpi.com These sensors typically consist of a working electrode, a reference electrode, and a counter electrode. The working electrode is often modified with materials that enhance the sensitivity and selectivity of the detection. For example, carbon-based materials like graphene or carbon nanotubes, or metallic nanoparticles, can be used to modify the electrode surface to facilitate the electron transfer reaction of the analyte. mdpi.comresearchgate.net The development of such a sensor would involve optimizing parameters such as the pH of the supporting electrolyte, the accumulation time and potential, and the voltammetric waveform. The analytical performance of the sensor would then be evaluated in terms of its linear range, limit of detection, and selectivity against potential interferents.

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a powerful tool for the comprehensive analysis of complex samples. nih.govsaspublishers.comchemijournal.com

The most prominent hyphenated technique for the analysis of compounds like this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.orgkuleuven.be LC-MS couples the separation capabilities of HPLC with the mass analysis of a mass spectrometer. This allows for the determination of the molecular weight of the compound and its fragments, providing a high degree of certainty in its identification and structural elucidation. nih.govmdpi.com LC-MS is particularly valuable for the identification of unknown impurities and degradation products in samples of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be applied to the analysis of volatile derivatives or degradation products of this compound, as discussed in section 7.1.2. ijarnd.comasdlib.org The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analytes, which can be compared against spectral libraries for positive identification.

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

Technique Separation Principle Detection Principle Key Applications
LC-MS Liquid Chromatography Mass Spectrometry Purity analysis, quantification, identification of non-volatile impurities and degradation products.

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile derivatives, identification of volatile degradation products. |

LC-MS/MS for Advanced Structural Elucidation of this compound Derivatives and Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the structural elucidation and trace-level quantification of this compound and its derivatives. kuleuven.bersc.org The high selectivity and sensitivity of LC-MS/MS make it particularly suitable for analyzing complex matrices. iaea.org

The structural characterization of this compound derivatives by LC-MS/MS relies on the interpretation of their fragmentation patterns. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Collision-induced dissociation (CID) of the parent ion can lead to characteristic product ions that provide structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic bond and fragmentation of the imidazoline (B1206853) ring.

A plausible fragmentation pattern for this compound would involve the formation of a stable benzyl cation (m/z 91) through the cleavage of the C-N bond connecting the benzyl group to the imidazoline ring. Another significant fragmentation pathway could be the loss of the mercapto group (-SH), followed by further fragmentation of the remaining structure. The study of benzimidazole (B57391) anthelmintics has shown that the mass shift in fragment ions upon metabolic transformation can be used to identify unknown metabolites. nih.gov This principle can be applied to identify derivatives of this compound.

For trace analysis, LC-MS/MS is operated in multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and specificity. iaea.org This technique involves monitoring a specific precursor ion to product ion transition for the analyte of interest. The selection of optimal MRM transitions is crucial for achieving low detection limits. The development of a robust LC-MS/MS method for trace analysis requires careful optimization of chromatographic conditions to achieve good separation from matrix components and mass spectrometric parameters to maximize signal intensity.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Putative Structure of Fragment
191.0791.05Benzyl cation
191.07158.05[M+H - SH]⁺
191.07117.06Imidazoline-2-thione cation

Note: This data is predictive and based on the fragmentation patterns of structurally similar compounds.

NMR-Based Structural Characterization of this compound in Complex Chemical Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules, including this compound, even in complex mixtures. ias.ac.in Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the benzyl group and the imidazoline ring. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) would likely be observed as a singlet around δ 5.5 ppm. mdpi.com The protons of the imidazoline ring are expected to resonate in the aliphatic region, and their chemical shifts would be influenced by the adjacent nitrogen and sulfur atoms. The NH proton of the thione tautomer would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon of the thiocarbonyl group (C=S) in the imidazoline ring is expected to have a characteristic chemical shift in the range of δ 170-180 ppm. mdpi.comresearchgate.net The carbons of the benzyl group and the imidazoline ring will also have distinct chemical shifts that can be assigned based on their chemical environment and through the use of two-dimensional NMR techniques such as HSQC and HMBC. For instance, the ¹³C chemical shifts for the structurally similar 2-benzyl-1H-benzo[d]imidazole have been reported and can serve as a reference. beilstein-journals.org

In complex chemical mixtures, two-dimensional NMR techniques are particularly valuable for resolving overlapping signals and establishing connectivity between different parts of the molecule. Techniques such as COSY (Correlation Spectroscopy) can identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish one-bond and multiple-bond correlations between protons and carbons, respectively. This allows for the confident structural assignment of this compound and its derivatives even in the presence of other components.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl-CH₂~5.5 (s)~55
Benzyl-Aromatic CH7.2-7.4 (m)128-135
Imidazoline-CH₂~3.5-4.0 (m)~45-55
Imidazoline-NHVariable (broad s)-
Imidazoline-C=S-~175

Note: These are predicted values based on data from structurally related compounds and may vary depending on the solvent and other experimental conditions. mdpi.comnih.govresearchgate.net

Non Biomedical Applications of 1 Benzyl 2 Mercaptoimidazoline

Applications in Coordination Chemistry and Metal Complexation of 1-Benzyl-2-mercaptoimidazoline

Ligand Properties of this compound for Transition Metals

Based on its molecular structure, this compound possesses two potential donor atoms for coordination with transition metals: the sulfur atom of the mercapto group and one of the nitrogen atoms within the imidazoline (B1206853) ring. Heterocyclic thiones, a class of compounds to which this compound belongs, are known to bind to metals in various ways, potentially leading to the formation of either monomeric or polymeric complexes. The specific coordination mode would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. It could potentially act as a monodentate ligand, coordinating through either the sulfur or a nitrogen atom, or as a bidentate ligand, forming a chelate ring with the metal center.

Synthesis and Characterization of Metal Complexes of this compound and their Structural Features

The synthesis of metal complexes with this compound would likely involve the reaction of the compound with a suitable metal salt in an appropriate solvent. Characterization of any resulting complexes would typically involve a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the C=S and C-N bonds upon coordination to a metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution and to observe shifts in the proton and carbon signals upon complexation.

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide information about the oxidation state and electron configuration of the metal ion.

Without experimental data, the structural features of any potential metal complexes of this compound remain speculative.

Catalytic Applications Involving this compound as a Ligand or Organocatalyst

Asymmetric Synthesis and Chiral Catalysis with this compound Derivatives

For this compound to be utilized in asymmetric catalysis, it would need to be modified to create a chiral derivative. This could potentially be achieved by introducing a chiral center into the benzyl (B1604629) group or the imidazoline ring. Such chiral ligands could then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand would play a crucial role in determining the enantioselectivity of the catalyzed reaction.

Facilitation of Specific Chemical Transformations by this compound in Organic Synthesis

As an organocatalyst, this compound or its derivatives could potentially facilitate certain organic reactions. The presence of the basic nitrogen atoms and the acidic mercapto group could allow it to act as a bifunctional catalyst. For instance, it might be capable of activating both electrophiles and nucleophiles simultaneously. However, no specific examples of its use in this capacity have been reported in the searched literature.

Material Science Applications of this compound

There is no available information in the searched scientific literature to suggest that this compound has been investigated for applications in material science.

Incorporation of this compound into Polymeric Materials

The unique chemical structure of this compound, featuring a reactive thiol group and a benzyl-substituted imidazole (B134444) ring, presents opportunities for its integration into polymeric materials to impart specific functionalities. While direct studies detailing the polymerization of or with this compound are not extensively documented, its incorporation can be extrapolated from established polymer modification techniques involving similar functional groups.

The presence of the mercapto (-SH) group is particularly advantageous for polymer functionalization. Several strategies can be employed:

Thiol-Ene "Click" Chemistry: This highly efficient and versatile reaction involves the radical-mediated addition of a thiol to a double bond (ene). Polymers possessing pendant vinyl or allyl groups can be readily functionalized with this compound. This method is known for its high yields, tolerance to various functional groups, and mild reaction conditions.

Thiol-Epoxy "Click" Chemistry: The reaction between a thiol and an epoxide ring is another efficient "click" chemistry route. Polymers containing epoxide functionalities can react with the thiol group of this compound to form a β-hydroxy thioether linkage. This reaction is typically base-catalyzed and proceeds under ambient conditions.

Grafting onto Polymer Backbones: Pre-existing polymers can be modified to incorporate this compound. This can be achieved through techniques such as:

Grafting to: This involves reacting a polymer with functional groups along its backbone with the thiol group of this compound.

Grafting from: In this approach, the polymer backbone is modified with initiating sites from which the polymerization of a monomer containing the this compound moiety can be initiated.

The imidazole and benzyl moieties of the molecule can also influence the properties of the resulting polymer, potentially enhancing thermal stability, altering solubility, and providing sites for further chemical modifications.

Potential Synthetic Routes for Incorporating this compound into Polymers:

Polymer BackboneFunctionalization StrategyResulting Linkage
Poly(allyl methacrylate)Thiol-Ene ReactionThioether
Poly(glycidyl methacrylate)Thiol-Epoxy Reactionβ-hydroxy thioether
Poly(vinyl chloride)Nucleophilic SubstitutionThioether

Corrosion Inhibition Properties of this compound on Metal Surfaces

Imidazoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic and CO2-containing environments. The efficacy of this compound as a corrosion inhibitor stems from its molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.

The inhibition mechanism is attributed to a combination of physical (electrostatic) and chemical adsorption. The lone pair of electrons on the nitrogen atoms of the imidazoline ring and the sulfur atom of the mercapto group, as well as the π-electrons of the benzyl group, can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond (chemisorption). Furthermore, in acidic solutions, the imidazoline ring can become protonated, leading to electrostatic attraction between the positively charged inhibitor molecule and the negatively charged metal surface (physisorption).

The adsorption of this compound on a metal surface can be described by various adsorption isotherms, with the Langmuir adsorption isotherm often being a suitable model. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) increases with the concentration of the inhibitor until a maximum coverage is achieved.

Quantum chemical calculations and molecular dynamics simulations have been employed to understand the inhibitor-metal interaction at a molecular level. These studies suggest that the imidazoline ring and its substituents play a crucial role in the adsorption process, with the active regions of the molecule being the imidazoline ring and the hydrophilic groups.

While specific experimental data for this compound is limited, studies on closely related compounds provide insight into its potential performance. For instance, benzimidazole (B57391) derivatives with ethyl and benzyl substitutions have shown high inhibition efficiencies for mild steel in acidic environments. Similarly, 2-mercaptoimidazole (B184291) has been reported as an effective corrosion inhibitor for steel. researchgate.net The synergistic effect of combining imidazoline with other sulfur-containing compounds, such as 2-mercaptoethanol, has also been observed to enhance corrosion inhibition efficiency. electrochemsci.org

Hypothetical Corrosion Inhibition Data for this compound on Mild Steel in 1 M HCl (Based on Analogous Compounds):

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
025.0-
505.080.0
1002.590.0
2001.2595.0
4000.7597.0

Role of this compound as an Analytical Reagent

The structural features of this compound, specifically the presence of the thione/thiol tautomerism and the nitrogen atoms in the imidazole ring, make it a potential candidate for use as an analytical reagent, particularly for the determination of metal ions. Heterocyclic compounds containing thione and thiol groups are known to form stable complexes with various transition metal ions. semanticscholar.org

The complexation reaction between this compound and metal ions can lead to the formation of colored complexes, which can be quantified using spectrophotometry. This technique relies on the principle that the absorbance of a colored solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). By measuring the absorbance of the metal-ligand complex at a specific wavelength, the concentration of the metal ion in a sample can be determined.

The selectivity and sensitivity of the spectrophotometric method depend on several factors, including the pH of the solution, the nature of the solvent, and the presence of interfering ions. The formation of a stable, single complex with a high molar absorptivity is desirable for a sensitive and accurate analytical method. nih.gov

Potential applications for this compound as an analytical reagent could include the determination of heavy metal ions in environmental samples or the quantification of transition metals in industrial process streams. For example, similar heterocyclic thiones have been investigated for the complexation of metal ions such as Cu(II), Co(II), and Ni(II). tuiasi.ro The benzyl group in this compound may enhance the solubility of the reagent and its metal complexes in organic solvents, which could be advantageous for extraction-spectrophotometric methods.

Further research would be required to establish the optimal conditions for complex formation, determine the stoichiometry and stability of the metal complexes, and evaluate the analytical performance of methods based on this reagent.

Potential Metal Ions for Complexation with this compound:

Metal IonPotential for ComplexationPossible Analytical Technique
Copper (Cu²⁺)HighSpectrophotometry
Nickel (Ni²⁺)HighSpectrophotometry
Cobalt (Co²⁺)HighSpectrophotometry
Zinc (Zn²⁺)ModerateSpectrophotometry
Cadmium (Cd²⁺)ModerateSpectrophotometry
Lead (Pb²⁺)ModerateSpectrophotometry
Mercury (Hg²⁺)HighSpectrophotometry

Future Research Directions and Emerging Perspectives for 1 Benzyl 2 Mercaptoimidazoline

Exploration of Novel and Unconventional Synthetic Routes to 1-Benzyl-2-mercaptoimidazoline

The future development and application of this compound hinge on the availability of efficient, scalable, and sustainable synthetic methodologies. While classical syntheses of 2-mercaptoimidazoline derivatives exist, emerging research perspectives are focused on unconventional routes that offer significant advantages in terms of reaction time, yield, and environmental impact.

Future exploration will likely concentrate on green chemistry approaches to minimize waste and energy consumption. nih.gov One promising avenue is the application of Microwave-Assisted Organic Synthesis (MAOS). This technique has been shown to dramatically reduce reaction times—from hours to mere minutes—and increase yields for a variety of heterocyclic compounds, including other imidazoline (B1206853) derivatives. researchgate.netarkat-usa.orgresearchgate.netnih.gov The use of microwave irradiation can facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. researchgate.net

Another area of investigation involves the development of novel catalytic systems. Research into the synthesis of substituted imidazoles has highlighted the efficacy of catalysts like silica-supported fluoroboric acid (HBF₄–SiO₂) and various metal tetrafluoroborates for promoting multicomponent reactions. rsc.org Adopting such catalytic strategies could enable one-pot syntheses of this compound from readily available precursors, improving process efficiency by reducing the number of intermediate purification steps. iau.ir These one-pot, multicomponent reactions represent a paradigm shift towards more atom-economical and streamlined chemical manufacturing. nih.gov

ParameterConventional Method (Hypothetical)Microwave-Assisted Synthesis (Proposed)Catalytic Multicomponent Reaction (Proposed)
Reaction Time 12 - 24 hours5 - 15 minutes1 - 3 hours
Energy Source Conventional heating (oil bath)Microwave irradiationConventional heating (lower temp.)
Solvent Use High-boiling point organic solventsSolvent-free or green solvents (e.g., ethanol)Minimal green solvents
Typical Yield 60 - 75%> 90%85 - 95%
Purification Multi-step, column chromatographySimple filtration, minimal purificationFewer steps, simplified workup
Green Aspect High energy use, solvent wasteReduced energy, minimal waste arkat-usa.orgHigh atom economy, reduced steps nih.gov

Advanced Computational Predictions and Big Data Analytics in this compound Research

Computational chemistry and big data analytics are poised to revolutionize the study of this compound by enabling rapid, in silico prediction of its properties and potential applications. These advanced computational tools can significantly reduce the time and cost associated with laboratory experimentation by prioritizing the most promising research avenues.

Quantum mechanical methods, particularly Density Functional Theory (DFT), can be employed to create a detailed electronic and structural profile of the molecule. DFT calculations can accurately predict a range of fundamental properties, including molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties like orbital energies (HOMO/LUMO). Such calculations are also effective for predicting the reactivity of thiol-containing compounds. rsc.org This theoretical modeling can provide deep insights into the molecule's stability, reactivity, and potential interaction sites. acs.org

Predictive modeling through Quantitative Structure-Activity Relationship (QSAR) studies represents another key research direction. By correlating structural features of this compound and its analogues with specific activities (e.g., corrosion inhibition, biological interactions), QSAR models can be developed to design new derivatives with enhanced performance. Furthermore, molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of various enzymes or on the surfaces of materials, guiding the design of targeted applications. nih.gov

The integration of big data analytics and machine learning offers a powerful approach to uncover novel structure-property relationships. By training algorithms on large datasets from chemical databases and high-throughput screening results, it may be possible to identify entirely new and unanticipated applications for this compound.

Computational MethodApplication for this compoundPredicted Outcome / Information
Density Functional Theory (DFT) Calculation of electronic structure and reactivity indices.pKa values, bond energies, electrostatic potential maps, reaction mechanism pathways. rsc.org
Molecular Docking Simulation of binding to target proteins or material surfaces.Binding affinity scores, identification of key interacting residues, preferred binding modes.
QSAR Modeling Correlation of structural descriptors with experimental activity.Predictive models for properties like corrosion inhibition efficiency or biological activity.
Molecular Dynamics (MD) Simulation Simulation of the molecule's behavior over time in a specific environment.Conformational flexibility, stability of molecule-receptor complexes, solvation effects.
Big Data / Machine Learning Analysis of large chemical and spectral datasets.Identification of novel correlations, prediction of unknown properties, classification based on structural similarity.

Integration of this compound into Supramolecular Assemblies and Nanomaterials

The unique structural characteristics of this compound make it an excellent candidate for integration into advanced supramolecular systems and functional nanomaterials. The molecule possesses two key functional regions: the imidazole (B134444) ring, which is a versatile building block in coordination chemistry, and the mercapto (thiol) group, which has a strong affinity for noble metal surfaces. researchgate.netresearchgate.net

The imidazole core can act as a ligand, coordinating with metal ions to drive the self-assembly of complex, highly ordered structures. mdpi.comrsc.org This opens up possibilities for constructing metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular cages. researchgate.netiucr.org The properties of these materials, such as porosity, catalytic activity, and luminescence, could be tuned by the choice of metal center and the specific geometry of the this compound ligand. Such imidazole-based supramolecular complexes have shown significant potential in various fields. mdpi.com

The thiol group provides a robust anchor for immobilizing the molecule onto the surface of nanomaterials. This is particularly effective for gold nanoparticles (AuNPs), where the strong gold-sulfur bond facilitates the formation of stable, functionalized nanoparticles. researchgate.net Similarly, the thiol group can be used to modify the surface of magnetic nanoparticles (e.g., Fe₃O₄) or silica-based nanomaterials, imparting new chemical properties to them. tandfonline.commdpi.com The resulting hybrid nanomaterials could find applications in targeted drug delivery, catalysis, and environmental remediation, such as the adsorption of heavy metals. tandfonline.comresearchgate.net

Molecular ComponentType of Assembly / NanomaterialDriving Interaction / LinkagePotential Application
Imidazole Ring Metal-Organic Frameworks (MOFs) / Coordination PolymersCoordination bonds with metal ions (e.g., Zn²⁺, Cu²⁺) researchgate.netGas storage, catalysis, chemical sensing
Imidazole Ring Supramolecular Cages / MetallacyclesCoordination-driven self-assembly mdpi.comHost-guest chemistry, molecular recognition
Thiol (-SH) Group Gold Nanoparticles (AuNPs)Covalent Au-S bond formation researchgate.netBiosensors, diagnostics, drug delivery
Thiol (-SH) Group Magnetic Nanoparticles (Fe₃O₄@SiO₂)Silanization followed by thiol graftingTargeted delivery, bio-separation, water purification tandfonline.com
Whole Molecule Self-Assembled Monolayers (SAMs)van der Waals, π-π stacking, Au-S bondingSurface modification, corrosion protection

Novel Non-Biomedical Applications of this compound in Emerging Technologies

While much research on heterocyclic compounds focuses on biomedical applications, the distinct chemical properties of this compound suggest its potential for use in a range of emerging non-biomedical technologies. Future research is expected to explore its utility in materials science, environmental technology, and industrial processes.

A significant area of potential application is as a corrosion inhibitor, particularly for carbon steel in industrial environments. Imidazoline derivatives are well-known for their ability to prevent corrosion, especially in CO₂-saturated solutions relevant to the oil and gas industry. electrochemsci.orgresearchgate.net The this compound molecule can adsorb onto the metal surface via the electron-rich imidazole ring and the sulfur atom, forming a protective film that shields the metal from corrosive agents. aip.orgijcce.ac.ir The synergistic effect of both the imidazoline and mercapto groups could offer enhanced protection. electrochemsci.org

In the field of materials science, the compound could serve as a valuable additive or building block. Its structural similarity to known vulcanization accelerators suggests it could be investigated for use in the rubber and polymer industries to control the cross-linking process and enhance the mechanical properties of elastomers. Furthermore, its ability to coordinate with metals and bind to surfaces could be exploited in the development of novel adhesives, coatings, or functional surfactants. researchgate.net

Emerging environmental technologies could also benefit from this compound. The thiol and nitrogen functional groups are effective at chelating heavy metal ions. tandfonline.com This suggests that this compound, particularly when immobilized on a solid support or nanomaterial, could be developed into a highly effective sorbent for the removal of toxic heavy metals like mercury, lead, and cadmium from industrial wastewater. researchgate.net

Potential ApplicationMechanism of ActionEmerging Technology Sector
Corrosion Inhibition Adsorption onto metal surfaces via N and S atoms, forming a protective barrier. aip.orgOil & Gas, Industrial Manufacturing
Polymer Modification Acts as a cross-linking agent or vulcanization accelerator.Advanced Materials, Polymer Chemistry
Heavy Metal Sequestration Chelation of metal ions by thiol and imidazole nitrogen groups. tandfonline.comresearchgate.netEnvironmental Remediation, Water Treatment
Catalyst Ligand Coordination to a metal center to form a catalytically active complex.Green Chemistry, Chemical Synthesis
Functional Surfactants Amphiphilic properties due to benzyl (B1604629) and imidazoline groups. researchgate.netMaterial Science, Consumer Products

Sustainability and Environmental Considerations in the Lifecycle of this compound

A forward-looking perspective on any chemical compound requires a thorough evaluation of its environmental impact and sustainability throughout its entire lifecycle. For this compound, future research must integrate principles of green chemistry and conduct comprehensive lifecycle assessments (LCA) to ensure its development and application are environmentally responsible. nih.govrsc.org

The sustainability of the compound begins with its synthesis. Future research should prioritize the use of green chemistry metrics to evaluate and optimize synthetic routes. nih.govmdpi.com Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) provide quantitative measures of the efficiency and waste generation of a chemical process. researchgate.netresearchgate.net The goal is to develop syntheses that use renewable feedstocks, minimize hazardous solvent use, reduce energy consumption, and generate minimal waste. nih.govresearchgate.net

The environmental fate of this compound is a critical area for investigation. Studies on the parent compound, 2-mercaptoimidazoline, indicate it may have adverse effects on aquatic life. itcilo.org Therefore, it is essential to determine the biodegradability, potential for bioaccumulation, and aquatic toxicity of the benzylated derivative. Understanding its persistence in soil and water systems through studies on its primary and ultimate biodegradability is crucial. nih.gov Key degradation pathways, such as hydrolysis, photodegradation, and microbial degradation, must be characterized to predict its environmental half-life and behavior. usda.govwhiterose.ac.ukcdc.gov

A holistic view requires a full Life Cycle Assessment (LCA). researchgate.netmdpi.comrsc.org An LCA would quantify the total environmental footprint of this compound, from the extraction of raw materials for its synthesis ("cradle") to its final disposal or degradation ("grave"). This comprehensive analysis would identify the key stages contributing to its environmental impact, guiding efforts to create a more sustainable product lifecycle.

Assessment AreaKey Parameters / MetricsResearch Objective
Green Synthesis Atom Economy (AE), Process Mass Intensity (PMI), E-Factor, Solvent Selection. researchgate.netacsgcipr.orgTo design and select synthetic routes with the lowest environmental impact and maximum efficiency.
Environmental Fate Biodegradation half-life (aerobic/anaerobic), octanol-water partition coefficient (LogP), soil sorption coefficient (Koc). itcilo.orgnih.govTo predict the compound's persistence, mobility, and potential for bioaccumulation in the environment.
Ecotoxicology Acute and chronic toxicity to aquatic organisms (e.g., algae, daphnia, fish).To determine the potential harm to ecosystems and establish safe environmental concentrations.
Life Cycle Assessment (LCA) Global Warming Potential, Ozone Depletion Potential, Acidification Potential, Eutrophication Potential. mdpi.comTo quantify the overall environmental impact across the entire product lifecycle and identify hotspots for improvement.

Conclusion

Summary of Key Research Advancements and Insights Pertaining to 1-Benzyl-2-mercaptoimidazoline

Research surrounding this compound has yielded significant progress, particularly in the realm of synthetic methodologies and the exploration of its utility as a versatile chemical intermediate. While direct and detailed synthetic procedures for this specific compound are not extensively documented in publicly available literature, established methods for the synthesis of related N-substituted 2-mercaptoimidazoles provide a foundational framework. These syntheses often involve the reaction of N-benzylethylenediamine with a thiocarbonyl source, a pathway that offers flexibility for the introduction of various substituents.

A key area of insight has been the recognition of its potential as a corrosion inhibitor. The structural features of this compound, namely the presence of nitrogen and sulfur heteroatoms and the aromatic benzyl (B1604629) group, suggest its capability to adsorb onto metal surfaces and form a protective barrier against corrosive agents. This is a well-documented characteristic of many imidazoline (B1206853) derivatives, which are widely employed in industrial applications for the protection of metals, particularly steel, in acidic environments.

Furthermore, the mercapto group (-SH) in the 2-position of the imidazoline ring is a critical functional handle, opening avenues for a variety of chemical transformations. This reactivity allows for its use as a building block in the synthesis of more complex heterocyclic systems and as a ligand for the formation of coordination compounds with various metal ions.

Reiteration of the Foundational and Contemporary Significance of this compound in Chemical Sciences

The foundational significance of this compound in chemical sciences lies in its unique molecular architecture, which combines the imidazoline core, a benzyl substituent, and a reactive mercapto group. This combination of features imparts a range of chemical properties that make it a valuable subject of study. The imidazoline ring itself is a privileged scaffold in medicinal chemistry and materials science, and the introduction of a benzyl group can modulate its lipophilicity and steric properties.

In a contemporary context, the significance of this compound is amplified by the increasing demand for novel functional molecules. Its potential application as a corrosion inhibitor aligns with the ongoing need for effective and environmentally benign solutions to protect industrial infrastructure. Moreover, its role as a versatile ligand in coordination chemistry is of growing interest. The ability of the sulfur and nitrogen atoms to coordinate with metal centers allows for the design and synthesis of novel metal complexes with potential applications in catalysis, materials science, and even as therapeutic agents. The exploration of such complexes remains an active and promising area of research.

Outlook on the Continued Evolution and Untapped Potential of this compound Research

The future of research on this compound is poised for significant advancement, with several avenues of investigation holding considerable promise. A primary area of untapped potential lies in the systematic exploration of its coordination chemistry. A comprehensive study of its complexes with a wide range of transition and main group metals could unveil novel catalysts for organic transformations or functional materials with interesting magnetic, optical, or electronic properties.

Further research is warranted to fully elucidate its mechanism and efficiency as a corrosion inhibitor. Detailed electrochemical and surface analysis studies could provide valuable insights into its adsorption behavior and the nature of the protective film formed on different metal surfaces. This knowledge would be instrumental in optimizing its performance and potentially developing synergistic inhibitor formulations.

The biological activities of this compound and its derivatives represent another exciting frontier. Given the broad spectrum of biological activities associated with imidazole (B134444) and mercapto-containing compounds, including antimicrobial and anticancer properties, a thorough investigation into the pharmacological profile of this molecule is justified. The synthesis of a library of derivatives with modifications to the benzyl group or the imidazoline ring could lead to the discovery of new therapeutic leads.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-2-mercaptoimidazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of benzylamine derivatives with thiourea or thioamide precursors. For example, "one-pot" methods (e.g., refluxing in ethanol with catalytic acid) can simplify purification, while multistep approaches (e.g., sequential alkylation and thiolation) allow better control over regioselectivity . Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF for high solubility) to maximize yield. Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Use DMSO-d6 to resolve aromatic protons (δ 7.2–7.8 ppm) and thiol-related signals. Confirm benzyl group integration (e.g., 5H for monosubstitution) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode can detect the molecular ion peak (e.g., m/z 206 for C10H10N2S) .
  • Elemental Analysis : Validate purity by comparing experimental C, H, N, and S percentages with theoretical values (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use respirators with organic vapor cartridges .
  • Emergency Measures : Equip labs with eyewash stations and safety showers. Store compounds in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or redox reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps (e.g., thiolate ion formation in basic conditions) .
  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) in NMR to track proton exchange in thiol groups .
  • Computational Modeling : Employ density functional theory (DFT) to simulate transition states and verify experimental activation energies .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate with IR (to confirm S-H stretches at ~2550 cm⁻¹) and X-ray crystallography (if crystalline) .
  • Replicate Experiments : Repeat syntheses under controlled conditions to rule out impurities or solvent artifacts .
  • Dynamic NMR : For conformational isomers, use variable-temperature NMR to resolve overlapping signals .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases or GPCRs) and prioritize derivatives with high binding affinity .
  • QSAR Modeling : Corporate descriptors like logP and polar surface area to predict pharmacokinetic properties .
  • In Silico Toxicity : Apply ADMET predictors (e.g., admetSAR) to flag hepatotoxic or mutagenic derivatives early in development .

Q. What methodologies are recommended for evaluating the antioxidant or enzyme-inhibitory properties of this compound?

  • Methodological Answer :

  • DPPH Assay : Measure radical scavenging activity at 517 nm, using ascorbic acid as a positive control .
  • Enzyme Inhibition : Conduct kinetic assays (e.g., for tyrosinase or COX-2) with varying substrate concentrations to determine IC50 and inhibition type (competitive/non-competitive) .
  • Cell-Based Assays : Use HEK-293 or HepG2 cells to assess cytotoxicity (via MTT assay) and therapeutic index .

Q. How can solubility challenges of this compound in aqueous buffers be mitigated for biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH Adjustment : Ionize the thiol group (pKa ~8.5) by preparing phosphate buffers at pH 9.0 .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.